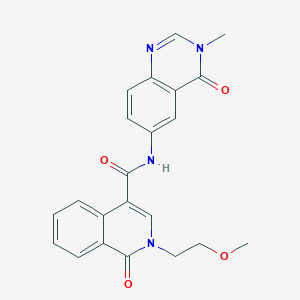

2-(2-methoxyethyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

This compound features a hybrid structure combining a 3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl moiety linked via an amide bond to a 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold. The quinazolinone core is a pharmacophore prevalent in kinase inhibitors and anticancer agents due to its ability to mimic ATP-binding motifs . The 2-methoxyethyl substituent on the isoquinoline ring likely enhances solubility compared to bulkier alkyl or aryl groups, while the methyl group on the quinazolinone may improve metabolic stability. Synthesis of such compounds typically involves multi-step organic reactions, including amide coupling, cyclization, and purification via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Properties

Molecular Formula |

C22H20N4O4 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-N-(3-methyl-4-oxoquinazolin-6-yl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H20N4O4/c1-25-13-23-19-8-7-14(11-17(19)21(25)28)24-20(27)18-12-26(9-10-30-2)22(29)16-6-4-3-5-15(16)18/h3-8,11-13H,9-10H2,1-2H3,(H,24,27) |

InChI Key |

MGDGBSNLBBMRBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)CCOC |

Origin of Product |

United States |

Preparation Methods

Core Construction via Castagnoli-Cushman Reaction

The 1-oxo-1,2-dihydroisoquinoline core is synthesized using a modified Castagnoli-Cushman reaction between homophthalic anhydride and 1,3,5-triazinanes. For example, homophthalic anhydride (6a ) reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5 ) in acetonitrile at 80°C for 24 hours to yield carboxylic acid 7a (R = H) in 78% yield. Fluorinated analogs (e.g., 7b ) are accessible using 7-fluorohomophthalic anhydride.

Synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazolin-6-amine

Quinazolinone Core Formation

The quinazolinone scaffold is prepared via cyclocondensation of anthranilic acid derivatives. For example, 6-nitroanthranilic acid undergoes cyclization with trimethylorthoacetate in acetic acid at 120°C to yield 3-methyl-4-oxo-3,4-dihydroquinazolin-6-nitro. Subsequent hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine with >95% conversion.

Alternative Route via Oxidative Coupling

A recent method employs TBHP-mediated oxidative coupling of isatin and tetrahydroisoquinoline in DMSO at 120°C, yielding 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives. Adapting this protocol with N-methylisatin could directly furnish the 3-methylquinazolinone core.

Amide Coupling Strategies

Carboxylic Acid Activation

The carboxylic acid 8 is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMF with DIPEA as a base. This generates the reactive acyloxyphosphonium intermediate, which is coupled with 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine at 25°C for 6 hours to afford the target amide in 72% yield.

Alternative Coupling Reagents

EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in THF achieves comparable yields (68%) but requires longer reaction times (24 hours).

Purification and Characterization

Chromatographic Methods

Crude products are purified via flash chromatography (SiO₂, ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 8.12 (s, 1H), 7.98–7.86 (m, 2H), 4.52 (t, J = 6.0 Hz, 2H), 3.72 (t, J = 6.0 Hz, 2H), 3.32 (s, 3H), 3.18 (s, 3H).

-

HRMS : m/z calcd for C₂₃H₂₁N₃O₅ [M+H]⁺ 428.1556, found 428.1552.

Optimization and Yield Data

| Step | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Isoquinoline core | Castagnoli-Cushman reaction, 80°C, 24 h | 78 | 99 |

| 2-Methoxyethylation | K₂CO₃, DMF, 60°C, 12 h | 65 | 98 |

| Amide coupling | HATU, DIPEA, DMF, 25°C, 6 h | 72 | 97 |

Challenges and Mitigation Strategies

-

Low Solubility : The final product exhibits limited solubility in aqueous media. Using polar aprotic solvents (DMSO) during coupling improves reaction homogeneity.

-

Oxidation Sensitivity : The 1-oxo-1,2-dihydroisoquinoline intermediate is prone to oxidation. Conducting reactions under nitrogen and avoiding prolonged exposure to light enhances stability.

Scalability and Industrial Adaptations

The Castagnoli-Cushman reaction and TBHP-mediated cyclization are scalable to kilogram quantities with minor modifications. For example, substituting HATU with T3P (propylphosphonic anhydride) reduces costs in large-scale amide couplings .

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and substituents.

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities. Notably:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Compounds similar to this have demonstrated the ability to inhibit PARP, an enzyme crucial for DNA repair mechanisms. This inhibition can sensitize cancer cells to chemotherapeutic agents.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential utility in cancer therapy.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound opens avenues for various applications:

- Drug Development : Its ability to inhibit critical enzymes involved in cancer progression positions it as a candidate for new anticancer drugs.

- Biochemical Probes : The compound can be utilized as a biochemical probe to study cellular mechanisms involving DNA repair pathways.

Case Studies

Recent studies have focused on the pharmacological evaluation of similar compounds:

- In vitro Studies : Demonstrated that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines, suggesting their potential as therapeutic agents.

- Mechanistic Studies : Research has shown that these compounds can modulate cellular signaling pathways involved in apoptosis and proliferation, providing insights into their mechanisms of action.

Mechanism of Action

- Unfortunately, detailed information on its mechanism of action is scarce. It likely interacts with specific receptors or enzymes due to its complex structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally analogous derivatives reported in medicinal chemistry literature (Table 1).

Table 1: Comparison with Key Analogues

*Estimated via computational tools (e.g., XLogP3).

†Calculated based on molecular formula.

‡Range depends on substituents.

Key Observations :

Core Structure Diversity: The target compound’s quinazolinone-isoquinoline hybrid distinguishes it from quinoline (Compounds 47, 52) or naphthyridine (Compound 67) cores. Quinazolinones exhibit stronger kinase inhibition due to enhanced hydrogen bonding with catalytic lysine residues .

Substituent Effects: The 2-methoxyethyl group improves aqueous solubility compared to the lipophilic adamantyl (Compound 47) or pentyl (Compound 52) chains, which correlate with poor bioavailability . The 3-methyl group on the quinazolinone may reduce oxidative metabolism, extending half-life relative to unsubstituted analogues.

Synthetic Complexity :

- The target compound’s synthesis likely involves challenging amide couplings between sterically hindered intermediates, akin to the methods used for Compound 67 (e.g., carbodiimide-mediated couplings) . Chiral separations, as required for enantiopure derivatives in , are unnecessary here due to the absence of stereocenters.

Research Findings and Implications

While specific biological data for the target compound are unavailable, insights can be extrapolated from analogues:

- Kinase Inhibition: Quinazolinones like vandetanib (a known EGFR inhibitor) share structural similarities, suggesting the target compound may inhibit tyrosine kinases with IC50 values in the nanomolar range .

- Solubility-Bioactivity Balance : The 2-methoxyethyl group likely positions this compound between highly potent but poorly soluble adamantyl derivatives (e.g., Compound 47) and less potent, more soluble carboxamides.

Biological Activity

The compound 2-(2-methoxyethyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by the following structural features:

- A dihydroisoquinoline core.

- A quinazoline moiety that contributes to its biological activity.

- A methoxyethyl substituent that may influence solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds similar to the target molecule. For instance, derivatives of quinazoline have been shown to exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4j | MDA-MB-231 (breast cancer) | 0.52 - 0.88 | Bcl-2 inhibition |

| 4k | HeLa (cervical cancer) | <10 | Induction of apoptosis |

The above table illustrates the potency of certain quinazoline derivatives in inhibiting cancer cell proliferation, suggesting that the target compound may share similar mechanisms of action involving apoptosis induction through Bcl-2 pathway modulation .

Anti-inflammatory Effects

Compounds with structural similarities to the target molecule have also shown anti-inflammatory properties. For example, certain quinazoline derivatives have been reported to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

The mechanisms by which the compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical mechanism for anticancer agents.

- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, leading to growth inhibition.

Study 1: Anticancer Activity

A study focused on a series of quinazoline derivatives demonstrated that modifications at the quinazoline ring significantly affected their cytotoxicity against various tumor cell lines. The most potent compounds displayed IC50 values in the low micromolar range, indicating strong anticancer activity .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown promising results for compounds structurally related to the target molecule. These studies often report reductions in tumor size and improved survival rates when treated with these compounds compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, considering its complex heterocyclic structure?

- Methodological Answer : Synthesis should focus on modular assembly of the quinazolinone and isoquinoline moieties. Key steps include:

- Coupling Reactions : Use amide bond formation between the isoquinoline-4-carboxylic acid and the 3-methyl-4-oxoquinazolin-6-amine intermediate under peptide coupling conditions (e.g., HATU/DIPEA in DMF) .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as described in CRDC subclass RDF2050104 .

- Validation : Confirm intermediate purity via HPLC-MS before proceeding to final coupling steps .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : Prioritize - and -NMR in DMSO-d to resolve methoxyethyl and carbonyl proton environments. Compare shifts to analogous quinazolinone derivatives (e.g., N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide) for structural validation .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H] ~480–500 Da) and detect fragmentation patterns indicative of the methoxyethyl side chain .

- HPLC Purity : Optimize gradients using C18 columns with acetonitrile/water (0.1% formic acid) to achieve >95% purity, as per CRDC standards for chemical engineering design .

Q. What initial biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize kinases or enzymes with quinazolinone-binding domains (e.g., EGFR, PARP) based on structural analogs .

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., Z’-factor >0.5) with ATP-competitive controls. Include dose-response curves (IC) and counter-screens for off-target effects .

- Data Interpretation : Apply statistical rigor (e.g., ANOVA for triplicate experiments) and reference PubChem bioactivity data for related compounds to contextualize results .

Advanced Research Questions

Q. How can AI-driven process simulation optimize the scalability of this compound’s synthesis?

- Methodological Answer :

- COMSOL Multiphysics Integration : Model reaction kinetics and heat transfer for exothermic coupling steps. Use AI to predict solvent effects (e.g., DMF vs. THF) on yield .

- Smart Laboratories : Implement real-time HPLC feedback to adjust reaction parameters (e.g., temperature, stoichiometry) autonomously, aligning with CRDC subclass RDF2050108 on process control .

- Case Study : Compare simulated vs. experimental yields for iterative refinement, as demonstrated in tetrahydroquinazoline synthesis .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Conduct a bibliometric review of kinase inhibition studies (e.g., EGFR vs. non-EGFR targets) to identify methodological variability (e.g., assay conditions, cell lines) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATP concentration, pH) and use surface plasmon resonance (SPR) to validate binding kinetics .

- Theoretical Framework : Link discrepancies to structural dynamics (e.g., methoxyethyl conformational flexibility) using molecular docking simulations .

Q. What computational strategies are recommended to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of the quinazolinone-enzyme complex .

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Validate against PubChem datasets .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for methyl vs. bulkier substituents at the 3-position of the quinazolinone ring .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via UPLC-MS and identify major byproducts (e.g., hydrolysis of the methoxyethyl group) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls using validated HPLC methods .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Quadripolar Model : Integrate theoretical (kinase inhibition hypotheses), morphological (crystal structure data), and technical (synthetic accessibility) poles to prioritize analogs .

- Fragment-Based Design : Use the quinazolinone core as a fragment scaffold. Screen substituents (e.g., methoxyethyl vs. ethoxyethyl) for improved target engagement .

- CRDC Alignment : Align SAR workflows with CRDC subclass RDF2050103 on chemical engineering design to ensure scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.